4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride
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Overview
Description
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride is a heterocyclic compound that features a thiane ring substituted with an amino group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride typically involves the following steps:
Formation of the Thiane Ring: The thiane ring can be synthesized through a cyclization reaction involving a suitable dithiol and a dihalide under basic conditions.
Introduction of the Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution of a halide on the thiane ring with a pyridin-2-ylmethyl group.
Formation of the Dihydrochloride Salt: The final compound is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom.
Substitution: The amino group and the pyridin-2-ylmethyl group can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiane derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride involves its interaction with specific molecular targets. The amino and pyridin-2-ylmethyl groups can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The thiane ring can undergo redox reactions, potentially affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione: The non-dihydrochloride form of the compound.
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione sulfoxide: An oxidized derivative.
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione sulfone: A further oxidized derivative.
Uniqueness
4-Amino-4-(pyridin-2-ylmethyl)-1Lambda(6)-thiane-1,1-dione dihydrochloride is unique due to its specific combination of functional groups and its ability to form stable dihydrochloride salts. This enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dioxo-4-(pyridin-2-ylmethyl)thian-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c12-11(4-7-16(14,15)8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKAGFNCJYDHTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CC2=CC=CC=N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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